molecular formula C11H13FN2O2 B1337759 1-(2-Fluoro-4-nitrophenyl)piperidine CAS No. 172967-04-3

1-(2-Fluoro-4-nitrophenyl)piperidine

Cat. No. B1337759
M. Wt: 224.23 g/mol
InChI Key: MVYNWBRDGGKNCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-Fluoro-4-nitrophenyl)piperidine often involves reactions with amines. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine leads to a complex reaction pathway resulting in a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene as the final product . Similarly, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of related compounds, indicating that the synthesis of such molecules can be complex and may require specific conditions and catalysts .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Fluoro-4-nitrophenyl)piperidine has been extensively studied using X-ray crystallography. For example, the crystal structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate shows that the piperazine ring adopts a chair conformation and forms hydrogen bonds with the fumarate anion . The crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine reveals several intermolecular interactions that stabilize the crystal lattice . These studies suggest that the molecular structure of 1-(2-Fluoro-4-nitrophenyl)piperidine would likely exhibit similar characteristics, such as specific ring conformations and potential for intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 1-(2-Fluoro-4-nitrophenyl)piperidine has been explored, particularly in the context of nucleophilic attacks on carbon-carbon double bonds. Primary and secondary amines react with 2,2-di(4-nitrophenyl)-1,1-difluoroethene to produce a series of intermediates and final products . These reactions are influenced by the presence of catalysts and the solvent used, which can significantly affect the kinetics and the mechanism of the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 1-(2-Fluoro-4-nitrophenyl)piperidine, such as thermal stability and crystallographic parameters, have been determined through various analytical techniques. Thermal and crystallographic studies of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine single crystals indicate that the compound has a monoclinic crystal structure and exhibits thermal stability as determined by TG-DTA and DSC . These findings are crucial for understanding the stability and behavior of the compound under different conditions.

Scientific Research Applications

1. Corrosion Inhibition in Iron

Piperidine derivatives, including similar compounds to 1-(2-Fluoro-4-nitrophenyl)piperidine, have been researched for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand their adsorption behaviors and effectiveness in protecting metal surfaces from corrosion (Kaya et al., 2016).

2. Kinetic and Mechanistic Studies in Organic Reactions

Studies on the kinetics and mechanisms of reactions involving piperidine derivatives have been conducted. These include understanding complex reactions in different solvents, revealing insights into the behavior of these compounds in various chemical processes (Jarczewski et al., 1986).

3. Investigating Reaction Pathways

Research on the reaction of primary and secondary amines with piperidine derivatives has been conducted to understand the formation of specific products and intermediates, contributing to the broader understanding of chemical reaction pathways (Leffek & Maciejewska, 1986).

4. Development of Pharmaceutical Compounds

Piperidine derivatives have been utilized in the synthesis of various pharmaceutical compounds. Their reactions and interactions with other chemical entities have led to the development of potential therapeutic agents (Nakatsuka et al., 1981).

5. Material Science and Crystallography

Research involving piperidine derivatives extends to material science, where these compounds are used in the synthesis and study of single crystals. Such studies contribute to the understanding of molecular structures and properties (Awasthi et al., 2014).

6. Anticancer Research

Some piperidine derivatives have shown potential in anticancer research. The synthesis and evaluation of these compounds have led to the discovery of molecules with antiproliferative activities against certain cancer cells (Vinaya et al., 2011).

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNWBRDGGKNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443764
Record name 1-(2-fluoro-4-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrophenyl)piperidine

CAS RN

172967-04-3
Record name 1-(2-fluoro-4-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of piperidine (5.88 g, 69 mmol) and Et3N (6.98 g, 69 mmol) in EtOAc (60 mL) was added 1,2-difluoro-4-nitrobenzene (10.00 g, 63 mmol) dropwise. The mixture was stirred at rt overnight. The resulting mixture was washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a yellow solid (14.00 g, 99%).
Quantity
5.88 g
Type
reactant
Reaction Step One
Name
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

3,4-Difluoronitrobenzene (1.4 mL, 2.01 g, 12.7 mmol) in piperidine (4 mL, 40.4 mmol) was heated in a sealed tube at 130° C. for 2 hours. The mixture was allowed to cool to room temperature and poured into H2O (150 mL). The title compound was separated by pipette. 1H NMR (300 MHz, DMSO-d6) δ 7.95-8.01 (m, 2H), 7.11-7.18 (m, 1H), 3.26-3.29 (m, 4H), 1.62-1.68 (m, 6H); MS (ESI+) m/z 225 (M+H)+.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Piperidine (0.80 g, 9.42 mmol) was added to a solution of 3,4-difluoro-nitro benzene (1.0 g, 6.28 mmol) in acetonitrile (15 mL) and diisopropyl ethylamine (1.62 g, 12.57 mmol) and the mixture was refluxed for 3 h. The acetonitrile was removed in vacuo and the residue was diluted with water and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous sodium sulphate and concentrated in vacuo to afford 1-(2-fluoro-4-nitro-phenyl)piperidine (1.3 g, 92%) as a yellow liquid.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Pintilie, A Stefaniu, AI Nicu, C Negut… - Revista de …, 2018 - pdfs.semanticscholar.org
A series of oxazolidinone compounds have been obtained and characterized by physico-chemical methods and antimicrobial activity against Staphylococcus Aureus ATCC 6538. For …
Number of citations: 4 pdfs.semanticscholar.org
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
P Sharma, G Singh, BA Bhongade, MN Noolvi… - …, 2020 - thieme-connect.com
A series of 5-fluoro-2-(N-substituted)aminobenzothiazoles were synthesized by intramolecular cyclisation of the corresponding thioureas, which were prepared by treatment of 4-…

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